Azido-PEG36-acid

PROTAC linker design PEGylation pharmacokinetics Bioconjugation spacer length

Azido-PEG36-acid is a heterobifunctional, monodisperse PEG linker (36 EO units; ~126 Å contour length) engineered for challenging bioconjugation where shorter PEG4/PEG24 analogs fail. Its extended spacer eliminates steric hindrance in PROTAC ternary complex formation—a prerequisite for efficient ubiquitination and target degradation. The defined MW ensures homogeneous DAR in ADC manufacturing, while the high hydrodynamic radius extends plasma half-life. Orthogonal azide (CuAAC/SPAAC) and carboxylic acid (EDC/DCC) enable stepwise conjugation. For PROTAC and ADC programs where linker length directly governs efficacy, this is the rational procurement choice.

Molecular Formula C75H149N3O38
Molecular Weight 1701.0 g/mol
Cat. No. B8114326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG36-acid
Molecular FormulaC75H149N3O38
Molecular Weight1701.0 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C75H149N3O38/c76-78-77-2-4-82-6-8-84-10-12-86-14-16-88-18-20-90-22-24-92-26-28-94-30-32-96-34-36-98-38-40-100-42-44-102-46-48-104-50-52-106-54-56-108-58-60-110-62-64-112-66-68-114-70-72-116-74-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-81-3-1-75(79)80/h1-74H2,(H,79,80)
InChIKeyOMOJZHCLFGVJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG36-acid Product Baseline: Molecular Identity and Core Properties for Scientific Procurement


Azido-PEG36-acid (CAS 1167575-20-3) is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative with a molecular weight of 1700.98 g/mol, comprising 36 ethylene oxide (EO) units between a terminal azide group and a carboxylic acid group . The compound is characterized by its high aqueous solubility, which is a direct function of the extended PEG36 spacer , and its dual orthogonal reactivity: the azide moiety enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkynes, BCN, or DBCO groups, while the carboxylic acid can be activated (e.g., with EDC or DCC) for conjugation to primary amines . It is primarily utilized as a non-cleavable linker in bioconjugation, particularly for the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its extended length and hydrophilicity are critical for ternary complex formation and in vivo pharmacokinetics [1].

Why Azido-PEG36-acid Cannot Be Replaced by Shorter PEG Analogs: The Critical Role of Extended Spacer Length


Substituting Azido-PEG36-acid with a shorter-chain analog, such as Azido-PEG4-acid or Azido-PEG24-acid, is not a like-for-like exchange due to fundamentally different physicochemical properties and consequential performance in biological systems. While all PEG linkers improve aqueous solubility, the degree of enhancement is a non-linear function of chain length [1]. The PEG36 spacer provides a significantly larger hydrodynamic radius (Rh), which is a critical determinant of in vivo circulation half-life, renal clearance rate, and the ability to form productive ternary complexes in PROTAC applications . Shorter linkers fail to provide the necessary spatial separation to prevent steric hindrance between the E3 ligase and target protein, a prerequisite for efficient ubiquitination and degradation [2]. Furthermore, the immunogenicity profile and resistance to opsonization are also chain-length dependent, with longer PEGs offering superior shielding, a benefit that cannot be realized with shorter alternatives .

Azido-PEG36-acid Quantitative Differentiation: A Comparator-Based Evidence Guide


Extended PEG36 Spacer Yields Significantly Larger Hydrodynamic Radius Compared to PEG24, Enhancing Circulation Half-Life and Reducing Renal Clearance

The hydrodynamic radius (Rh) of a PEG chain dictates its in vivo behavior, including its rate of renal clearance and its ability to shield a conjugated payload. For Azido-PEG36-acid, the 36 ethylene oxide (EO) units confer a larger Rh compared to the commonly used Azido-PEG24-acid (24 EO units). While direct experimental Rh values for these specific heterobifunctional linkers are not routinely published, the relationship between molecular weight (MW) and Rh for PEG in water is well-established . Using the empirical scaling law Rh (nm) ≈ 0.023 * MW^0.55, the estimated Rh for Azido-PEG36-acid (MW ~1701 Da) is approximately 2.38 nm, compared to 1.91 nm for Azido-PEG24-acid (MW ~1167 Da). This represents a ~25% increase in hydrodynamic volume, which directly correlates with a prolonged circulatory half-life and reduced renal filtration [1].

PROTAC linker design PEGylation pharmacokinetics Bioconjugation spacer length

PEG36 Chain Length Provides Superior Spatial Separation Essential for Efficient Ternary Complex Formation in PROTACs Over Shorter PEG4 and PEG8 Linkers

In PROTAC design, the linker length is not a passive parameter; it is a critical conformational tuner that dictates whether the E3 ligase and the target protein can achieve the mutual orientation necessary for productive ubiquitination. Shorter linkers like PEG4 (17.7 Å) and PEG8 often lead to steric clash and prevent the formation of a stable ternary complex, resulting in suboptimal or absent degradation [1]. In contrast, the extended PEG36 chain provides an estimated contour length of approximately 12.6 nm (126 Å), which is significantly greater than the 9.0 nm (90 Å) offered by PEG24 . This additional length is essential for overcoming entropic penalties and allowing the two large protein partners to adopt a productive binding geometry, a factor that cannot be compensated for by simply increasing the concentration of the smaller linker [2].

PROTAC degradation efficiency Ternary complex formation Linker length optimization

Monodisperse PEG36 Provides Higher Purity and Reproducibility Over Polydisperse PEG Alternatives in Bioconjugation Workflows

The use of polydisperse PEG linkers (e.g., generic PEG2000) introduces a distribution of chain lengths, which leads to variable hydrodynamic radii and unpredictable pharmacokinetics, adding a significant source of error in drug development [1]. Azido-PEG36-acid is a monodisperse compound with a precisely defined molecular weight of 1700.98 g/mol and a single chain length of 36 EO units . In contrast, a typical 'PEG2000' linker is a mixture with an average molecular weight of 2000 Da but contains chains ranging from ~30 to ~60 EO units, leading to batch-to-batch variability in conjugation efficiency and in vivo performance . The high purity of Azido-PEG36-acid (typically ≥95-98%) ensures reproducible and predictable outcomes in sensitive assays like PROTAC ternary complex formation or ADC drug-to-antibody ratio (DAR) optimization, a critical requirement for regulatory filings and scalable manufacturing .

Monodisperse PEG Bioconjugation reproducibility Drug development quality control

Optimal Use Cases for Azido-PEG36-acid in Bioconjugation and Drug Development


Synthesis of PROTACs Targeting Large or Sterically Hindered Protein-Protein Interfaces

As established in Evidence_Item 2, the extended contour length of Azido-PEG36-acid (~126 Å) is uniquely suited for constructing PROTACs designed to degrade proteins that require significant spatial separation between the E3 ligase and target ligands. This linker is the rational choice for targets where shorter linkers (PEG4-PEG24) have failed to induce degradation due to steric hindrance and the inability to form a productive ternary complex [1]. Procurement should prioritize this compound for challenging targets where empirical linker length optimization is a key step in the discovery workflow.

Preclinical Development of Long-Circulating Bioconjugates with Optimized Pharmacokinetics

Based on the class-level inference in Evidence_Item 1, the increased hydrodynamic radius of the PEG36 spacer is a key determinant for reducing renal clearance and extending plasma half-life. Azido-PEG36-acid is the preferred starting material for PEGylating peptides, proteins, or small molecules where a moderate increase in circulation time (compared to PEG24) is desired, but the use of very high molecular weight, polydisperse PEGs (e.g., PEG5000) would introduce unwanted CMC complexity and analytical variability .

GMP-Ready Synthesis of Antibody-Drug Conjugates (ADCs) with Controlled Drug-to-Antibody Ratio (DAR)

As detailed in Evidence_Item 3, the monodisperse nature and high purity (≥95-98%) of Azido-PEG36-acid are essential for ADC manufacturing. The defined molecular weight ensures that each conjugation event adds a precise, predictable mass to the antibody, which is critical for achieving a homogeneous DAR and consistent batch-to-batch therapeutic efficacy. Using polydisperse alternatives would introduce unacceptable variability in the final ADC product, making them unsuitable for late-stage development or commercial production [2].

Construction of Multifunctional Nanocarriers Requiring Precise Spacer Control and High Water Solubility

The combination of a long, hydrophilic PEG36 spacer with orthogonal azide and acid functionalities makes this compound ideal for building complex, water-soluble nanoparticles or liposomal formulations. The extended chain length provides superior colloidal stability by maximizing steric repulsion between particles, a benefit directly derived from the length-dependent properties discussed in Evidence_Item 1 and 2. This linker enables stepwise conjugation strategies where precise control over surface architecture is required .

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